

Application Notes and Protocols for Cell Viability Assays with SHR2415

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Compound of Interest

Compound Name: SHR2415

Cat. No.: B12397365

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These application notes provide a comprehensive guide for utilizing the potent and selective ERK1/2 inhibitor, **SHR2415**, in common cell viability assays such as MTT and CellTiter-Glo®. This document outlines the mechanism of action of **SHR2415**, presents relevant quantitative data, and offers detailed protocols for experimental execution.

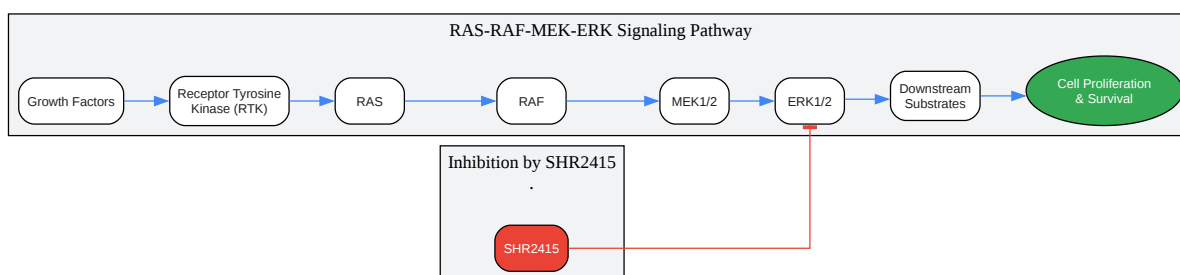
Introduction to SHR2415

SHR2415 is a highly potent and selective, orally active inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).^[1] ERK1/2 are key protein kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is a critical pathway for regulating cell proliferation, survival, and differentiation. Dysregulation of the MAPK pathway is a frequent event in various cancers, making ERK1/2 prime targets for therapeutic intervention. **SHR2415** offers a valuable tool for investigating the consequences of ERK1/2 inhibition on cancer cell viability.

Mechanism of Action

The RAS-RAF-MEK-ERK cascade is a central signaling pathway that transmits extracellular signals to the nucleus, influencing gene expression and cellular responses. In many cancers, mutations in upstream components like BRAF and RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth. **SHR2415** functions by directly inhibiting the

kinase activity of both ERK1 and ERK2, thereby blocking the phosphorylation of their downstream substrates and halting the pro-proliferative signals.



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Figure 1. Mechanism of action of **SHR2415** in the MAPK signaling pathway.

Data Presentation

The following tables summarize the in vitro potency of **SHR2415** and provide a comparative context with other known ERK inhibitors.

Table 1: Biochemical and Cellular Potency of **SHR2415**

Target/Cell Line	Assay Type	IC ₅₀ (nM)
ERK1	Biochemical Kinase Assay	2.8
ERK2	Biochemical Kinase Assay	5.9
Colo205 (Human colorectal adenocarcinoma)	CellTiter-Glo® Cell Viability	44.6

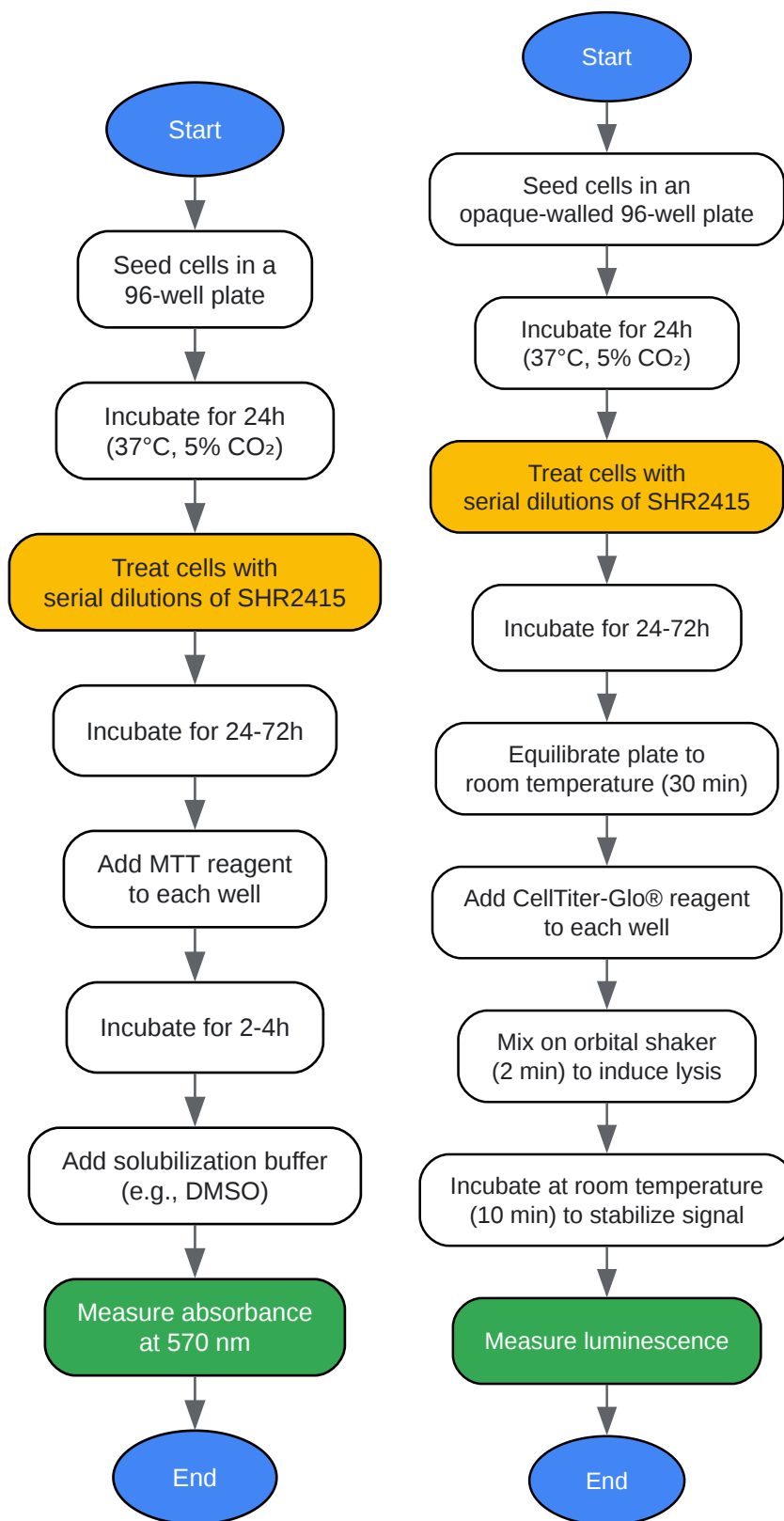
Data sourced from MedchemExpress.[1]

Experimental Protocols

The following are detailed protocols for assessing the effect of **SHR2415** on cell viability using the MTT and CellTiter-Glo® assays. It is recommended to optimize parameters such as cell seeding density and incubation time for each specific cell line.

Protocol 1: MTT Cell Viability Assay

This protocol is designed for adherent cell lines and can be adapted for suspension cells.



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References

- 1. Colo-205 Cells [cytion.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Cell Viability Assays with SHR2415]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12397365#cell-viability-assay-e-g-mtt-celltiter-glo-with-shr2415\]](https://www.benchchem.com/product/b12397365#cell-viability-assay-e-g-mtt-celltiter-glo-with-shr2415)

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